

3,5-Dibromo-1-benzofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibromo-1-benzofuran

Cat. No.: B1304820

[Get Quote](#)

CAS Number: 99660-97-6

This technical guide provides a comprehensive overview of **3,5-Dibromo-1-benzofuran**, a halogenated heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides insights into its synthesis, and discusses its potential biological significance.

Core Properties and Data

3,5-Dibromo-1-benzofuran is a solid organic compound with the chemical formula C₈H₄Br₂O. [1] Its structure consists of a benzofuran core substituted with bromine atoms at the 3 and 5 positions.

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Dibromo-1-benzofuran** is presented in the table below for easy reference and comparison.

Property	Value	Unit	Source
Molecular Weight	275.92	g/mol	[1]
Melting Point	77	°C	[1]
Boiling Point	294.9	°C (at 760 mmHg)	[1]
Density	1.989	g/cm ³	[1]

Synthesis and Experimental Protocols

The synthesis of substituted benzofurans is a well-established area of organic chemistry, with various methods available for the construction of the benzofuran ring system. While a specific, detailed experimental protocol for the synthesis of **3,5-Dibromo-1-benzofuran** is not readily available in the public domain, a general approach can be inferred from established synthetic strategies for related brominated benzofurans.

One plausible synthetic route involves the cyclization of a suitably substituted precursor. For instance, a common strategy for synthesizing 3-bromobenzofurans involves the dehydrobromination of a 2,3-dibromo-2,3-dihydrobenzofuran intermediate.

General Experimental Protocol for the Synthesis of 3-Bromobenzofurans

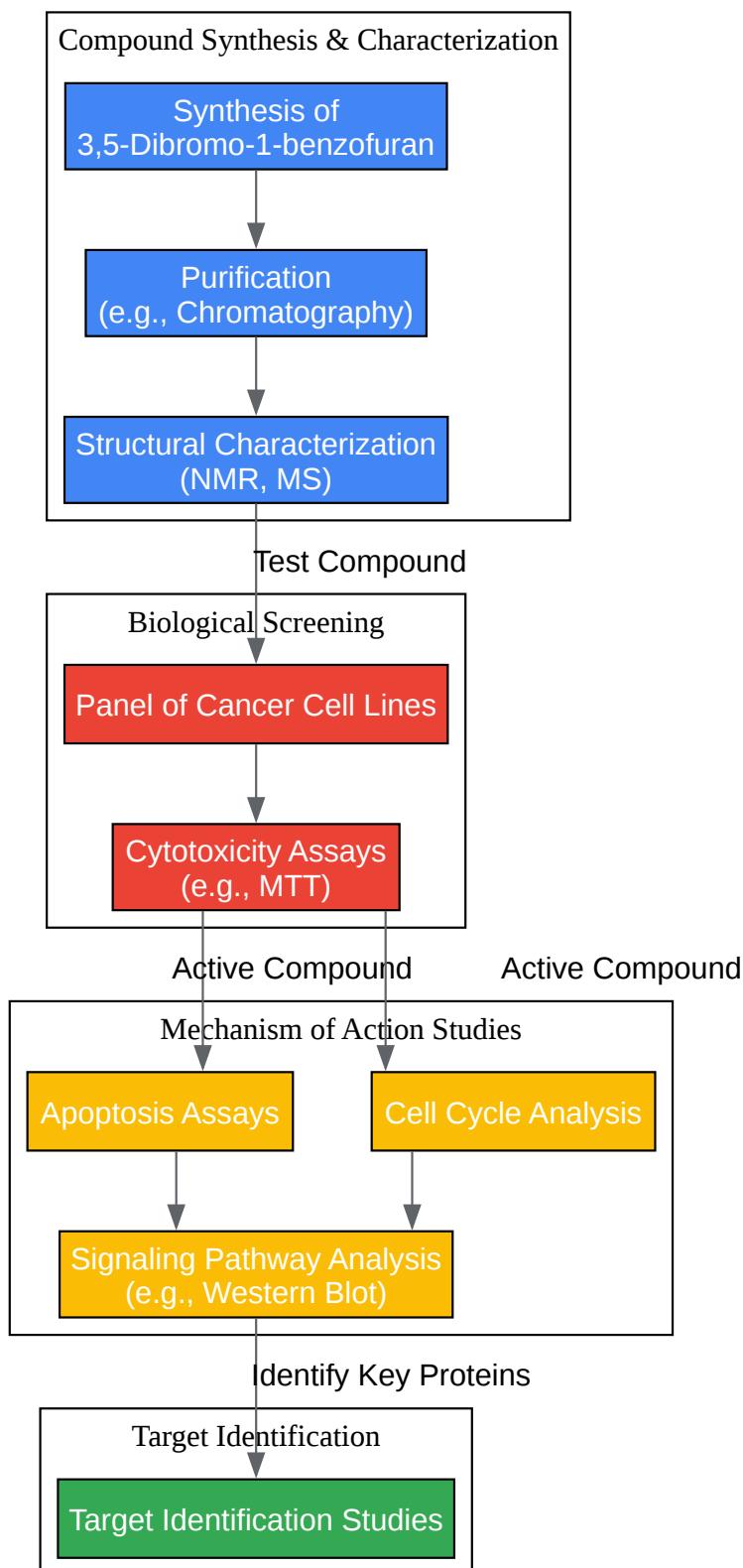
The following is a generalized experimental protocol for the synthesis of a 3-bromobenzofuran derivative, which could be adapted for the synthesis of **3,5-Dibromo-1-benzofuran**, likely starting from a 5-bromo-substituted phenolic precursor.

Materials:

- Appropriately substituted 2,3-dibromo-2,3-dihydrobenzofuran
- Potassium hydroxide (KOH)
- Ethanol
- Ethyl acetate

- Water
- Brine
- Anhydrous magnesium sulfate

Procedure:


- Dissolve potassium hydroxide pellets in ethanol and cool the solution to 0 °C.
- Dissolve the 2,3-dibromo-2,3-dihydrobenzofuran derivative in pre-cooled ethanol.
- Add the ethanolic solution of the dihydrobenzofuran dropwise to the cooled potassium hydroxide solution while maintaining the temperature at 0 °C.
- After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2 hours).
- Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Dilute the residue with water and extract the aqueous layer with ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Concentrate the dried organic phase to yield the crude 3-bromobenzofuran product.
- The crude product can then be purified using techniques such as column chromatography.

Biological Activity and Signaling Pathways

The biological activities of benzofuran derivatives are a subject of considerable research, with many compounds exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of halogen atoms, such as bromine, into the benzofuran scaffold can significantly influence its biological activity.

Currently, there is a lack of specific information in the scientific literature detailing the biological activity, mechanism of action, or involvement in signaling pathways of **3,5-Dibromo-1-benzofuran**. However, based on the known activities of other brominated benzofuran derivatives, it is plausible that this compound could exhibit interesting biological properties. For example, some brominated benzofurans have been shown to possess cytotoxic activity against cancer cell lines.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by **3,5-Dibromo-1-benzofuran**. A hypothetical workflow for investigating the biological activity of this compound is presented below.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the investigation of the biological activity of **3,5-Dibromo-1-benzofuran**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- To cite this document: BenchChem. [3,5-Dibromo-1-benzofuran: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1304820#3-5-dibromo-1-benzofuran-cas-number-and-properties\]](https://www.benchchem.com/product/b1304820#3-5-dibromo-1-benzofuran-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

